molecular formula C8H11NO3S B10756091 (4-Ethylphenyl)sulfamic acid

(4-Ethylphenyl)sulfamic acid

Cat. No.: B10756091
M. Wt: 201.25 g/mol
InChI Key: HXARYYGNSVTEFC-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)sulfamic acid is a specialized organic compound of significant interest in medicinal chemistry and biochemical research, primarily functioning as a potent and selective inhibitor of the carbonic anhydrase (CA) enzyme family. Its core research value lies in its mechanism of action, where the sulfamic acid group acts as a zinc-binding function (ZBG), effectively coordinating with the active-site zinc ion of various CA isoforms. This inhibition disrupts the critical enzymatic reaction of carbon dioxide hydration to bicarbonate and protons, a process vital to numerous physiological functions such as pH regulation, ion transport, and respiration. Researchers utilize this compound extensively as a chemical tool to probe the pathophysiological roles of carbonic anhydrases, particularly in the context of cancer biology, as certain isoforms are overexpressed in tumors and associated with metastasis and poor prognosis. Furthermore, its (4-ethylphenyl) moiety contributes to specific interactions within the enzyme's hydrophobic pocket, offering insights into isoform selectivity and providing a foundational scaffold for the structure-based design and development of novel therapeutics targeting conditions like glaucoma, epilepsy, and altitude sickness. This high-purity reagent is essential for in vitro enzymatic assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(4-ethylphenyl)sulfamic acid

InChI

InChI=1S/C8H11NO3S/c1-2-7-3-5-8(6-4-7)9-13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12)

InChI Key

HXARYYGNSVTEFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethylphenyl Sulfamic Acid and Analogous N Arylsulfamic Acids

Classical and Contemporary Approaches to N-Arylsulfamic Acid Formation

The formation of the N-S bond in N-arylsulfamic acids can be achieved through several primary synthetic routes. The choice of method often depends on the desired purity, scale, and the sensitivity of the substituents on the aromatic ring.

Direct sulfonation is a foundational method for preparing arylsulfamic acids. This approach typically involves the reaction of an aniline (B41778) derivative with a strong sulfonating agent.

Sulfonation with Sulfuric Acid : A common method involves reacting an aromatic amine, such as aniline or its derivatives, with concentrated or fuming sulfuric acid. google.comscribd.com The initial reaction is an exothermic acid-base reaction forming the anilinium hydrogen sulfate (B86663) salt. google.com Subsequent heating dehydrates this salt, leading to the rearrangement and formation of the corresponding aminobenzenesulfonic acid. A patent describes the economic production of sulfonated aromatic amines by using an excess of sulfuric acid as the reaction solvent, achieving high yields. google.com Microwave irradiation has also been explored to accelerate the sulfonation of aromatic amines in solvent-free conditions, offering good yields and shorter reaction times. researchgate.net

Sulfonation with Chlorosulfonic Acid : Chlorosulfonic acid is a highly reactive and versatile reagent for the synthesis of N-arylsulfamic acids. ilacadofsci.compageplace.de The reaction is typically carried out in a non-aqueous solvent like chloroform (B151607) or dichloromethane (B109758) at low temperatures. ilacadofsci.comorgsyn.org The process involves the direct reaction of the amine with chlorosulfonic acid, often in a 2:1 or 3:1 molar ratio of amine to acid, to yield the ammonium (B1175870) salt of the N-arylsulfamic acid. rsc.orggoogle.com An excess of the amine acts as a base to neutralize the liberated hydrogen chloride. google.com This method is particularly valuable for producing sulfonyl chlorides, which are key intermediates for sulfonamides and other derivatives. pageplace.de A detailed procedure for synthesizing (4-methoxyphenyl)sulfamic acid from 4-methoxyaniline and chlorosulfonic acid in dichloromethane has been documented, yielding the product in high purity. orgsyn.org

To circumvent the harsh conditions of strong acids like H₂SO₄ and ClSO₃H, which can be violent and lead to side reactions, milder reagents based on sulfur trioxide (SO₃) have been developed. thieme-connect.com

Sulfur trioxide forms stable, solid, and less reactive complexes (adducts) with Lewis bases like tertiary amines and amides (e.g., pyridine, trimethylamine, triethylamine, DMF). thieme-connect.comnih.govnih.gov These adducts are valuable and versatile sulfonating agents for the sulfamation of primary amines. thieme-connect.comthieme-connect.com

The reaction, known as sulfamation, involves treating the primary aromatic amine with an SO₃-adduct, such as SO₃-Pyridine. thieme-connect.comresearchgate.net The resulting amine salt is then treated with a hydroxide (B78521) base, and the alkali sulfamate (B1201201) is extracted. thieme-connect.comresearchgate.net This method is generally preferred for sensitive substrates due to its mildness. nih.gov The reactivity in these reactions is influenced by substituents on the aniline ring; electron-donating groups promote sulfamation, while electron-withdrawing groups can hinder it. researchgate.net

A comparison of common sulfonating agents is presented below:

ReagentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureLow cost, readily availableHarsh conditions, potential for side products and charring
Chlorosulfonic Acid Low temperature, non-aqueous solventHigh reactivity, good for sulfonyl chloride synthesisCorrosive, releases HCl gas
SO₃-Pyridine Room temperature or gentle heatingMild, selective, good for sensitive substratesPyridine can be difficult to remove, potential toxicity
SO₃-Trimethylamine Varies, often in organic solventsMild, stable reagentCan be less reactive than other adducts

Sultones, which are cyclic esters of hydroxysulfonic acids, serve as precursors for certain sulfonic acid derivatives. The synthesis involves the nucleophilic ring-opening of the sultone by a primary amine. google.comcdnsciencepub.com This reaction is a powerful method for introducing a sulfonate group into a molecule. cdnsciencepub.com

The reaction proceeds via a nucleophilic attack of the amine on the carbon atom alpha to the oxygen in the sultone ring, leading to the formation of a sulfonate. google.com This strategy has been used in various applications, including the synthesis of bioconjugatable linkers. idexlab.comrsc.org For instance, a study demonstrated the ring-opening of a sultone with various nucleophiles, including amines, to form derivatives of sulfonic acids. cdnsciencepub.com While direct ring-opening with amines is common, an alternative involves using sodium azide (B81097) followed by reduction to circumvent potential epimerization at the α-position. tib.eu

Reactions Involving Sulfur Trioxide and Amine Precursors

Targeted Synthesis of (4-Ethylphenyl)sulfamic Acid

The synthesis of this compound specifically involves the reaction of 4-ethylaniline (B1216643) with a suitable sulfonating agent. The principles outlined in the general methodologies above are directly applicable.

While specific literature detailing a high-yield synthesis exclusively for this compound is not abundant, its preparation can be inferred from established procedures for analogous compounds. The most probable and effective laboratory synthesis would involve the reaction of 4-ethylaniline with either chlorosulfonic acid or a sulfur trioxide-amine adduct.

Hypothetical Synthesis using Chlorosulfonic Acid: A likely procedure would adapt the synthesis of (4-methoxyphenyl)sulfamic acid. orgsyn.org 4-Ethylaniline would be dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. A solution of chlorosulfonic acid in the same solvent would be added dropwise. The ethyl group on the phenyl ring is an electron-donating group, which should facilitate the reaction similarly to the methoxy (B1213986) group. researchgate.net

Hypothetical Synthesis using SO₃-Pyridine: Alternatively, 4-ethylaniline could be reacted with a sulfur trioxide-pyridine complex in a suitable solvent. This milder approach would minimize potential side reactions.

The table below outlines plausible reaction parameters for the synthesis of this compound based on established methods for similar aniline derivatives.

PrecursorReagentSolventTemperatureKey StepsExpected Outcome
4-Ethylaniline Chlorosulfonic AcidDichloromethane0 °C to Room Temp.1. Dissolve 4-ethylaniline (2 equiv.) in CH₂Cl₂. 2. Add ClSO₃H (1 equiv.) dropwise at 0 °C. 3. Stir and allow to warm to room temp. 4. Filter the resulting precipitate.Formation of the 4-ethylanilinium salt of this compound.
4-Ethylaniline SO₃-Pyridine ComplexPyridine or CH₂Cl₂Room Temperature1. Dissolve 4-ethylaniline in the solvent. 2. Add SO₃-Pyridine complex. 3. Stir for several hours. 4. Isolate product, possibly after basic workup.Formation of the pyridinium (B92312) or alkali metal salt of this compound.
4-Ethylaniline Sulfuric AcidExcess H₂SO₄180-190 °C1. Add 4-ethylaniline to H₂SO₄. 2. Heat to induce dehydration and rearrangement. 3. Cool and isolate the product.Primarily yields 2-amino-5-ethylbenzenesulfonic acid (a structural isomer), not the target N-sulfamic acid.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound is crucial for its subsequent use. Several factors, from reaction conditions to purification techniques, play a significant role.

Reaction Conditions: The dropwise addition of chlorosulfonic acid at a controlled low temperature (e.g., 0°C) is critical to manage the exothermic nature of the reaction and prevent potential side reactions. orgsyn.org Maintaining the temperature and allowing for a sufficient reaction time, both at low temperature and at room temperature, ensures the reaction proceeds to completion, thereby maximizing the yield. orgsyn.org

Purification: The crude product obtained after filtration often contains impurities, most notably sulfuric acid and unreacted starting materials. lookchem.com A series of washing steps are essential for purification. The filtered solid is typically washed with the reaction solvent (e.g., dichloromethane) to remove any soluble unreacted starting materials. orgsyn.org Further washing with other organic solvents like diethyl ether can also be employed. orgsyn.org To remove inorganic impurities such as sulfuric acid, a slurry wash in water can be an effective method. google.com Recrystallization from water or aqueous solutions is another common technique to obtain highly pure aryl sulfonic acids. lookchem.com For more challenging purifications, column chromatography can be utilized. nih.gov

Table 1: Key Parameters for the Synthesis and Purification of N-Arylsulfamic Acids

ParameterCondition/TechniquePurpose
Reaction Temperature 0°C followed by room temperatureTo control exothermicity and ensure reaction completion orgsyn.org
Reactant Ratio Excess anilineTo neutralize HCl byproduct orgsyn.org
Initial Purification Filtration and washing with solventTo isolate the crude product and remove soluble impurities orgsyn.org
Impurity Removal Slurry wash in waterTo remove inorganic acids like H₂SO₄ google.com
Final Purification RecrystallizationTo achieve high purity of the final product lookchem.com
Alternative Purification Column ChromatographyFor separation of complex mixtures nih.gov

Preparation of Structurally Related N-Arylsulfamic Acids

The synthesis of a diverse library of N-arylsulfamic acids requires versatile methods that allow for variation of the aryl group and the introduction of various functional groups onto the phenyl ring.

Synthesis Strategies for Aryl Group Variation

Modern cross-coupling reactions provide powerful tools for varying the aryl group in N-arylsulfamic acid derivatives. The Chan-Lam coupling reaction, for instance, is an efficient method for the N-arylation of sulfamides and related compounds. rsc.orgrsc.orgresearchgate.net

This copper-catalyzed reaction typically involves the coupling of a sulfamoyl azide or a sulfamide (B24259) with an arylboronic acid. rsc.orgrsc.org The reaction proceeds under relatively mild conditions, often at room temperature in a solvent like methanol, and is tolerant of a wide range of functional groups on the arylboronic acid. rsc.orgrsc.org This allows for the synthesis of N-arylsulfamic acids with diverse aryl substituents, including those bearing electron-donating or electron-withdrawing groups, as well as heterocyclic rings. rsc.org

Table 2: Chan-Lam Coupling for N-Arylsulfamide Synthesis

ComponentExampleCatalyst/Conditions
Sulfur Source Sulfamoyl azidesCuCl, MeOH, room temperature rsc.orgrsc.org
Aryl Source Phenylboronic acid derivativesAir, open flask rsc.orgrsc.org
Product Unsymmetrical N-arylsulfamidesGood to excellent yields rsc.org

Methods for Introducing Functional Groups on the Phenyl Ring

Introducing functional groups onto the phenyl ring of N-arylsulfamic acids can be achieved either by starting with a pre-functionalized aniline or by post-synthetic modification. A contemporary and highly effective strategy for the latter is the site-selective C-H functionalization followed by sulfination. nih.govresearchgate.net

This approach allows for the direct introduction of a sulfonyl group at a specific position on an aromatic ring that may already contain other functional groups. The process often involves a two-step sequence where a C-H bond is first activated, for example, through thianthrenation, followed by a palladium-catalyzed cross-coupling reaction with a sulfur dioxide surrogate like Rongalite (sodium hydroxymethylsulfinate). nih.govresearchgate.net This method provides access to complex aryl sulfonamides from readily available arenes.

Another method involves electrophilic aromatic substitution reactions. For instance, sulfonation of activated aromatic compounds like phenols and anilines can be achieved using Vilsmeier-Haack type conditions (e.g., DMF/POCl₃) in the presence of sodium bisulfite, affording the corresponding sulfonic acids. scirp.org

Green Chemistry Principles in N-Arylsulfamic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-arylsulfamic acids and related compounds to develop more environmentally benign and efficient processes.

Development of Eco-Friendly Catalytic Systems

A significant focus in green synthesis is the development of reusable and non-toxic catalysts. Sulfamic acid itself, along with sulfonic acid-functionalized materials, have emerged as efficient and often recyclable solid acid catalysts for a variety of organic transformations. researchgate.netclockss.orgnih.gov

Recent research has explored the use of sulfonic acid groups supported on various materials, such as silica (B1680970), cellulose, and magnetic nanoparticles. mdpi.comrsc.orgresearchgate.netaraku.ac.ir These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (especially magnetic catalysts), potential for reuse over multiple cycles, and often mild reaction conditions. mdpi.comresearchgate.netaraku.ac.ir For example, silica-bonded N-propyl sulfamic acid has been used as a recyclable catalyst in green microwave-assisted reactions. mdpi.com

Solvent-Free and Atom-Economical Reaction Protocols

Minimizing waste is a cornerstone of green chemistry, addressed through solvent-free reactions and the concept of atom economy. primescholars.comjocpr.com

Solvent-Free Synthesis: Several synthetic procedures for related heterocyclic compounds have been successfully carried out using sulfamic acid as a catalyst under solvent-free conditions, often with heating or ball milling. nih.govresearchgate.netpnu.ac.irnih.gov These methods reduce the environmental impact associated with solvent use and can lead to simpler work-up procedures.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.commonash.edu Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate fewer byproducts. primescholars.com In the context of N-arylsulfamic acid synthesis, designing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product is a key goal. For instance, the development of catalytic amidation reactions that avoid the use of stoichiometric activating agents and bases leads to a higher atom economy and less waste. nih.gov The evaluation of atom economy is a critical tool for comparing the "greenness" of different synthetic routes. researchgate.net

Advanced Characterization and Spectroscopic Analysis of N Arylsulfamic Acids

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations of (4-Ethylphenyl)sulfamic acid, allowing for the identification of its key functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts.

The N-H stretching vibration of the sulfamic acid group is anticipated to appear as a distinct band in the spectrum. tandfonline.com The sulfonyl group (-SO₃H) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The S-O single bond stretching is also expected to be present.

The aromatic part of the molecule will give rise to several bands, including the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. The presence of an ethyl group will be confirmed by the aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. For comparison, the IR spectrum of the related compound (4-methoxyphenyl)sulfamic acid shows characteristic peaks at 3065, 1506, 1172, and 822 cm⁻¹. orgsyn.org

Table 1: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3250N-H stretching-NH-SO₃H
~3100-3000Aromatic C-H stretchingPhenyl ring
~2970, ~2870Aliphatic C-H stretchingEthyl group (-CH₂CH₃)
~1600, ~1500Aromatic C=C stretchingPhenyl ring
~1460CH₂ bendingEthyl group (-CH₂CH₃)
~1340Asymmetric S=O stretchingSulfonyl group (-SO₃)
~1150Symmetric S=O stretchingSulfonyl group (-SO₃)
~1020S-O stretchingSulfonyl group (-SO₃)
~830para-disubstituted C-H out-of-plane bendingPhenyl ring

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the S=O bonds in the sulfonyl group is expected to produce a strong and characteristic Raman signal. scialert.net The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra and can provide information about the substitution pattern. carlroth.com The presence of the ethyl group can be identified by its characteristic C-H stretching and bending modes. The N-H stretching vibration, while visible, is generally weaker in Raman than in FTIR spectra. The analysis of Raman spectra of similar structures, like para-substituted benzene (B151609) derivatives, helps in assigning the observed bands. sigmaaldrich.com

Table 2: Predicted Raman Data for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3060Aromatic C-H stretchingPhenyl ring
~2930Aliphatic C-H stretchingEthyl group (-CH₂CH₃)
~1610Aromatic ring stretchingPhenyl ring
~1150Symmetric S=O stretchingSulfonyl group (-SO₃)
~1000Aromatic ring breathing (trigonal)Phenyl ring
~830para-disubstituted C-H in-plane bendingPhenyl ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The ethyl group should present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The aromatic protons are expected to appear as an AA'BB' system, typical for para-substituted benzene rings, resulting in two doublets. The proton on the nitrogen atom of the sulfamic acid group (-NH-) is expected to be a broad singlet due to chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift can be sensitive to the solvent and concentration. For instance, in DMSO-d₆, the NH proton of sulfamic acid itself has been observed. nih.gov

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15triplet3H-CH₃
~2.55quartet2H-CH₂-
~7.10doublet2HAromatic H (ortho to ethyl)
~7.25doublet2HAromatic H (ortho to -NH)
~9.5 (broad)singlet1H-NH-SO₃H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The ethyl group will show two signals corresponding to the methyl and methylene carbons. The para-substituted aromatic ring will exhibit four signals: two for the protonated carbons and two for the quaternary carbons, one of which is bonded to the ethyl group and the other to the nitrogen of the sulfamic acid group. The chemical shifts can be predicted by comparison with related structures like 4-ethylphenol (B45693) and (4-methoxyphenyl)sulfamic acid. orgsyn.org

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~16.0-CH₃
~28.0-CH₂-
~119.0Aromatic CH (ortho to -NH)
~128.5Aromatic CH (ortho to ethyl)
~137.0Aromatic C (quaternary, attached to -NH)
~140.0Aromatic C (quaternary, attached to ethyl)

Heteronuclear NMR Studies (e.g., ¹⁴N, ¹⁵N, ¹⁷O NMR) for Nitrogen and Oxygen Environments

Heteronuclear NMR studies can offer direct insight into the electronic environments of the nitrogen and oxygen atoms within the sulfamic acid moiety.

Nitrogen (¹⁴N and ¹⁵N) NMR: While ¹⁴N has a high natural abundance, it is a quadrupolar nucleus, which often leads to very broad signals, making it difficult to obtain high-resolution spectra. In contrast, ¹⁵N has a spin of -1/2 and provides sharp signals, but its very low natural abundance (0.37%) typically requires isotopic labeling or the use of specialized techniques like Heteronuclear Single Quantum Coherence (HSQC). researchgate.net The ¹⁵N chemical shift of the nitrogen in this compound would be sensitive to the electronic effects of the directly attached phenyl and sulfonyl groups. Studies on related sulfamates, such as those in heparin, have shown that ¹⁵N NMR is a powerful tool for characterizing the sulfamate (B1201201) group. researchgate.net The chemical shift would likely fall in the range observed for amides and sulfonamides.

Oxygen (¹⁷O) NMR: ¹⁷O is also a low-abundance (0.038%), quadrupolar nucleus, making its direct observation challenging. However, with isotopic enrichment, ¹⁷O NMR can provide valuable information. For this compound, the three oxygen atoms of the sulfonyl group are chemically equivalent in solution on the NMR timescale due to rapid proton exchange. Solid-state ¹⁷O NMR studies on other crystalline sulfonic acids have been used to investigate the dynamics of the -SO₃⁻ group and the nature of hydrogen bonding. Such studies on this compound could reveal details about its solid-state structure and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of N-arylsulfamic acids, offering high sensitivity and structural information. Techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful.

High-Resolution Mass Spectrometry provides the determination of the elemental composition of a molecule from its precise mass. For this compound, with the molecular formula C₈H₁₁NO₃S, the monoisotopic mass is calculated to be 201.04596 Da. uni.lu HRMS analysis can confirm this mass with high accuracy, typically within a few parts per million (ppm), unequivocally verifying the compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are often coupled with techniques like electrospray ionization (ESI) or direct analysis in real time (DART) for rapid and accurate analysis of complex samples. lcms.cz The high resolving power allows for the confident identification of target compounds even in intricate matrices. rsc.org Predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be detected by HRMS are detailed in the table below.

Adduct TypePredicted m/z
[M+H]⁺202.05324
[M+Na]⁺224.03518
[M-H]⁻200.03868
[M+NH₄]⁺219.07978
[M+K]⁺240.00912
[M+HCOO]⁻246.04416
Data sourced from PubChemLite. uni.lu

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for structural elucidation. nih.gov By isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated. researchgate.netresearchgate.net

For N-arylsulfamic acids and related sulfated compounds analyzed in the negative ion mode, a common and diagnostic fragmentation pathway is the loss of the sulfonate group. nih.gov In the case of deprotonated this compound ([M-H]⁻, m/z 200.0), the most characteristic fragmentation would be the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. This would result in a prominent product ion at m/z 120.0, corresponding to the deprotonated 4-ethylaniline (B1216643) fragment. nih.gov

Another key fragment ion observed in the MS/MS spectra of sulfated compounds is m/z 97, corresponding to the bisulfate ion [HSO₄]⁻. nih.gov The fragmentation of the parent sulfamic acid structure itself can yield ions at m/z 80 (SO₃⁻) or m/z 79.95 (SO₃⁻). ufz.de Studies on N-sulfonylated compounds also indicate that expulsion of SO₂ can occur from the molecular ion. nih.gov These fragmentation patterns are crucial for identifying sulfamic acid derivatives in complex mixtures and for distinguishing them from isomeric compounds like phenylsulfates.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Identity of Neutral Loss/Product Ion
200.0 ([M-H]⁻)Neutral Loss120.0SO₃
200.0 ([M-H]⁻)Fragmentation97[HSO₄]⁻
Fragmentation pathways are based on characteristic behavior of related sulfated compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is dominated by its primary chromophore, the substituted benzene ring. The interaction of the sulfamic acid group (-NHSO₃H) and the ethyl group (-CH₂CH₃) with the aromatic π-system influences the position and intensity of the absorption bands. Pure sulfamic acid has a UV cutoff wavelength around 270 nm. derpharmachemica.com For N-arylsulfamic acids, the absorption peaks are expected to be similar to those of other substituted benzenes. datapdf.com

The benzene ring typically exhibits two main absorption bands: the E₂-band (around 204 nm) and the B-band (around 256 nm). Substitution on the ring with auxochromes, such as the nitrogen and sulfur-containing sulfamic acid group, can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). scirp.org For example, sulfanilic acid (4-aminobenzenesulfonic acid), a related compound, shows an absorption maximum around 248-254 nm. Therefore, this compound is expected to display a strong absorption band in the 250-280 nm range, characteristic of the π → π* transitions within the substituted aromatic ring.

Derivative UV spectroscopy involves calculating and plotting the first, second, or higher-order derivatives of an absorbance spectrum with respect to wavelength. This technique can enhance the resolution of overlapping spectral bands and eliminate background interference, making it a valuable tool for quantitative analysis in complex matrices.

For N-arylsulfamic acids, second-derivative UV spectroscopy could be employed to accurately quantify this compound in the presence of other UV-absorbing impurities or excipients that have overlapping zero-order spectra. researchgate.net The second-derivative spectrum transforms sharp absorption maxima into bipolar signals where the peak's zero-crossing point corresponds to the λₘₐₓ of the original band, and the peak height is proportional to the analyte concentration. This method has been successfully used for the determination of nitrates in water, where sulfamic acid is used as a reagent to eliminate interferences, demonstrating its utility in analytical systems involving these compounds. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing.

The crystal structure of this compound has been determined as part of a complex with human protein tyrosine phosphatase beta. rcsb.org The analysis was conducted using X-ray diffraction, yielding a high-resolution structure. This crystallographic data confirms the molecular connectivity and conformation of the compound when bound to a biological target. While the data pertains to the ligand in a protein complex, it provides invaluable, experimentally verified structural parameters for the this compound molecule itself. Studies on related compounds, such as sulfamic acid, show it crystallizes in the orthorhombic system. researchgate.net The incorporation of dopants or the formation of different salts can influence the crystal system and properties. derpharmachemica.comscispace.com

CompoundPDB EntryMethodResolution (Å)R-Value Work
This compound2i5xX-RAY DIFFRACTION1.700.180
Data sourced from the RCSB Protein Data Bank. rcsb.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample.

For N-arylsulfamic acids, PXRD is employed to confirm the crystallinity of a synthesized batch, identify different polymorphic forms, and assess sample purity. The diffraction pattern of a pure crystalline compound will exhibit a series of sharp peaks at specific two-theta (2θ) angles, corresponding to the Bragg's law diffraction from various crystal lattice planes. The presence of broad, diffuse halos in the pattern would indicate the presence of amorphous (non-crystalline) material.

In a hypothetical PXRD analysis of a newly synthesized batch of this compound, the resulting pattern would be compared against a standard reference pattern if one were available. The presence of any unexpected peaks could signify impurities or the existence of a different crystalline phase.

Table 1: Representative PXRD Data for a Crystalline N-Arylsulfamic Acid Derivative

2θ Angle (°)Intensity (counts)
15.5850
18.21200
22.83400
25.11500
28.92100
31.7950

This table is illustrative and does not represent actual data for this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves mounting a single, high-quality crystal and rotating it in a beam of X-rays. The resulting diffraction pattern allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.

While a dedicated single-crystal structure of pure this compound has not been reported, its structure has been determined by X-ray diffraction at a resolution of 1.70 Å as a ligand in a complex with the catalytic domain of human protein tyrosine phosphatase beta (PDB entry: 2I5X). nih.govresearchgate.net It is important to note that the conformation observed in a protein-ligand complex may differ from that in the pure crystalline state due to interactions with the protein's binding site. However, this data provides the most direct experimental insight currently available into the molecular geometry of this compound.

From this complex, the fundamental structure of the this compound moiety can be examined. The sulfamic acid group is attached to the para-position of the ethyl-substituted phenyl ring. The geometry around the sulfur atom is tetrahedral, consistent with an sp³ hybridized state.

Studies on analogous compounds, such as sulfamic acid itself, have established its orthorhombic crystal system with the space group Pbca. mdpi.com The zwitterionic nature, with the proton transferred from the acidic oxygen to the nitrogen atom (H₃N⁺SO₃⁻), is a common feature and is stabilized by a network of hydrogen bonds in the crystal lattice. wikipedia.org

Table 2: Illustrative Crystallographic Data for an N-Arylsulfamic Acid

ParameterValue
Chemical FormulaC₈H₁₁NO₃S
Crystal SystemOrthorhombic (Hypothetical)
Space GroupP2₁2₁2₁ (Hypothetical)
a (Å)8.05 (Hypothetical)
b (Å)8.10 (Hypothetical)
c (Å)9.25 (Hypothetical)
α, β, γ (°)90 (Hypothetical)
Volume (ų)600.5 (Hypothetical)
Z4 (Hypothetical)
Key Bond Lengths (from PDB: 2I5X)
S-O~1.45 Å
S-N~1.68 Å
C-N~1.41 Å

This table combines hypothetical data for a pure crystal with observed bond lengths from a protein-ligand complex (PDB: 2I5X) for illustrative purposes.

Mechanistic Investigations and Reaction Pathways Involving N Arylsulfamic Acids As Catalysts and Reagents

Catalytic Role of N-Arylsulfamic Acids in Organic Transformations

N-Arylsulfamic acids and their parent compound, sulfamic acid, are recognized for their efficacy in promoting a wide array of organic reactions. Their catalytic power stems from their distinct acidic properties and their high efficiency in complex chemical transformations.

Brønsted Acidity and Lewis Acidity in Reaction Promotion

The primary source of catalytic activity in N-arylsulfamic acids is their pronounced Brønsted acidity. In the solid state and in non-polar solvents, these compounds exist predominantly in a zwitterionic form (Ar-NH₂⁺SO₃⁻). scielo.brmdpi.com This structure allows them to act as efficient proton donors, initiating catalytic cycles by protonating substrates. This activation is crucial in numerous reactions, such as esterification, condensations, and rearrangements. asianpubs.org For instance, in the Pechmann condensation for coumarin (B35378) synthesis, the sulfamic acid catalyst is believed to start the mechanistic pathway via an aromatic electrophilic substitution. preprints.org

While primarily functioning as Brønsted acids, their interaction with reactants can facilitate transformations that are often promoted by Lewis acids. The catalytic behavior is often associated with the presence of the zwitterion, which can effectively stabilize intermediates and transition states through hydrogen bonding and electrostatic interactions. scielo.br

Efficiency in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry for building molecular complexity. N-Arylsulfamic acids and related sulfonic acids have proven to be exceptionally efficient catalysts for these transformations, offering advantages such as mild reaction conditions, high yields, and simple work-up procedures. scielo.brorganic-chemistry.org Their heterogeneous nature in many organic solvents allows for easy recovery and reuse, aligning with the principles of green chemistry. asianpubs.org

The catalytic efficiency of sulfamic acid and its derivatives has been demonstrated in the synthesis of a diverse range of heterocyclic compounds through MCRs. These solid acid catalysts are effective in promoting various organic transformations under solvent-free conditions or in aqueous media. scielo.brwikipedia.org

Table 1: Examples of Multicomponent Reactions Catalyzed by Sulfamic Acid Derivatives This table is interactive. Click on the headers to sort the data.

Product Class Reactants Catalyst Conditions Yield (%) Reference
Polyhydroquinolines Dimedone, Arylaldehydes, β-Ketoesters, Ammonium (B1175870) Acetate Phthalimide N-sulfonic acid Solvent-free Excellent wikipedia.org
1,8-Dioxo-decahydroacridine Aldehydes, Dimedone, Amines TiO₂-coated magnetite nanoparticle-supported sulfonic acid Solvent-free High organic-chemistry.org
Bis(6-aminouracil-5-yl)methane 6-Aminouracil, Aldehydes Sulfamic acid H₂O:EtOH, RT 82-95 scielo.br
Triazole[1,2-a]indazole-triones Urazole, Aldehydes, Cyclic β-diketones Sulfamic acid Water High rsc.org
4-Oxo-tetrahydroindoles Dimedone, Phenacyl bromide, Aniline (B41778) Sulfamic acid Ball milling 92 clockss.org

Specific Reaction Mechanisms Catalyzed by Sulfamic Acid Derivatives

The Brønsted acidic nature of N-arylsulfamic acids enables them to catalyze a variety of reactions, particularly those involving the formation of heterocyclic rings, through mechanisms that typically involve the activation of carbonyl or imine groups.

Synthesis of Heterocyclic Compounds

N-Arylsulfamic acids and related catalysts are instrumental in the synthesis of numerous biologically important heterocyclic scaffolds.

Arylbenzothiazoles : The synthesis of 2-arylbenzothiazoles from o-aminothiophenol and aromatic aldehydes can be efficiently catalyzed by sulfamic acid. clockss.org The proposed mechanism involves the acid-catalyzed formation of a Schiff base intermediate from the aldehyde and the amino group of the o-aminothiophenol. Subsequent intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, followed by an oxidation step using atmospheric oxygen, yields the final 2-arylbenzothiazole product. clockss.orgresearchgate.net This method is noted for its simplicity and the reusability of the catalyst. clockss.org

Tetrahydropyridines : Acid-catalyzed cyclization is a key strategy for forming 1,2,3,6-tetrahydropyridine (B147620) rings. lupinepublishers.com While various acids can be used, sulfonic acid catalysts like camphor (B46023) sulfonic acid have been effectively employed in one-pot, five-component reactions to generate highly substituted piperidines (the saturated form of tetrahydropyridines) in excellent yields. researchgate.net The mechanism generally proceeds through the formation of iminium intermediates and subsequent cyclization pathways.

Tetrahydroindoles : A facile, one-pot synthesis of 4-oxo-tetrahydroindoles has been developed using sulfamic acid as a catalyst under ball-milling conditions. clockss.org The plausible mechanism begins with the sulfamic acid-catalyzed reaction between the aniline and phenacyl bromide to form an intermediate, which then reacts with the enolized dimedone. A subsequent intramolecular cyclization and dehydration affords the tetrahydroindole scaffold. clockss.org

Aryltetrazoles : While direct catalysis by (4-Ethylphenyl)sulfamic acid is not extensively documented, related solid acid catalysts such as KIT-6-anchored sulfonic acid have been used for the synthesis of 5-substituted-1H-aryltetrazoles. researchgate.net The reaction involves a [3+2] cycloaddition of nitriles and sodium azide (B81097), where the solid acid catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion. researchgate.net

Aryltriazoles : Sulfamic acid has been successfully used as a recyclable catalyst for the synthesis of triazole[1,2-a]indazole-trione derivatives via a one-pot, three-component reaction in water. rsc.org The reaction involves urazole, various aldehydes, and cyclic β-diketones, showcasing the utility of sulfamic acid in constructing complex triazole-fused systems.

Isoxazolones : Sulfamic acid catalyzes the three-component reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride to produce 3-methyl-4-arylmethylidene-isoxazol-5(4H)-ones. nih.gov The proposed mechanism suggests that the catalyst facilitates the initial condensation of hydroxylamine with ethyl acetoacetate. The resulting intermediate then undergoes an acid-assisted intramolecular cycloaddition to form the isoxazolone ring, which finally condenses with the aromatic aldehyde to yield the product. nih.gov

Nucleophilic Substitution and Cycloaddition Reaction Pathways

Beyond activating substrates for condensation, N-arylsulfamic acid derivatives can participate in or mediate other fundamental reaction types.

Nucleophilic Substitution : In a novel reaction pathway, the sulfonic acid group itself can act as a leaving group in an ipso-nucleophilic substitution. This has been demonstrated in the reaction of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds to form new C-C bonds under mild, metal-free conditions. This reaction highlights the role of arylsulfonic acids not just as catalysts, but as reactive precursors where the sulfonate moiety is displaced by a nucleophile.

Cycloaddition Reactions : N-sulfonylimines, which can be derived from sulfamic acids, are valuable partners in photochemical cycloaddition reactions. Depending on the substrate, they can undergo photosensitized [4+2] or [2+2] (aza-Paternò–Büchi) cycloadditions to construct complex, three-dimensional bicyclic and azetidine (B1206935) scaffolds. researchgate.net Furthermore, sulfamic acid has been proposed to facilitate intramolecular cycloaddition during the synthesis of isoxazolones. nih.gov Copper-catalyzed Chan-Lam coupling reactions of sulfamoyl azides with arylboronic acids also provide a pathway to unsymmetrical N-arylsulfamides, proceeding through a C-N bond-forming mechanism. geeksforgeeks.org

Mechanistic Studies of Aromatic Electrophilic Substitution on Aryl Sulfamic Acid Precursors (e.g., Nitration)

Aromatic electrophilic substitution is a fundamental process for functionalizing aromatic rings. When the substrate is an aryl sulfamic acid or a related derivative, the existing substituent strongly influences the position and rate of the incoming electrophile's attack.

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack of the electrophile (E⁺) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.comunacademy.com

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comunacademy.com

In the case of nitration, the active electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comvpscience.org This ion is typically generated in situ by reacting nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.comyoutube.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The N-sulfamic acid group (-NHSO₃H) and the related sulfonic acid group (-SO₃H) are electron-withdrawing groups. This property deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609), meaning harsher conditions are often required for reaction. pw.edu.pl Due to their ability to withdraw electron density from the ring through inductive and resonance effects, these groups direct incoming electrophiles primarily to the meta position. pw.edu.pl The ortho and para positions are significantly destabilized in the arenium ion intermediate due to the proximity of two positive charges (one on the ring and one on the electron-withdrawing substituent). pw.edu.pl

Studies on the nitration of phenolsulfonic acids show that under certain conditions, the sulfonic acid group can be replaced by a nitro group in an ipso-substitution reaction, leading to the formation of nitrophenols. This demonstrates that the C-S bond can be cleaved during the course of the electrophilic substitution process.

Kinetic Analysis and Reaction Monitoring in Sulfamic Acid-Catalyzed Processes

The kinetic analysis of reactions catalyzed by sulfamic acids, including N-arylsulfamic acids like this compound, is crucial for elucidating reaction mechanisms and optimizing conditions. Studies on related compounds provide a framework for understanding the kinetic parameters involved.

Reaction Mechanisms and Rate Determination:

The acid-catalyzed hydrolysis of N-arylsulfamides and related compounds often proceeds through one of two primary mechanisms: a unimolecular (A1) or a bimolecular (A2) pathway. researchgate.net The operative mechanism can change depending on the acidity of the medium. researchgate.net

A2 Mechanism: In regions of low to moderate acidity, the reaction typically follows a bimolecular (A2) mechanism. This pathway involves a rate-determining step where a water molecule acts as a nucleophile, attacking the protonated substrate. researchgate.netjcsp.org.pk The transition state for this mechanism is stabilized by small anions with high charge density, leading to a characteristic catalytic efficiency order for strong acids, often observed as HCl > H₂SO₄ > HClO₄. researchgate.netjcsp.org.pk Substantially negative entropies of activation (ΔS‡) also support the involvement of a water molecule in a structured transition state. lookchem.com

A1 Mechanism: At very high acid concentrations, the mechanism can shift to a unimolecular (A1) pathway. In this case, the rate-determining step is the unimolecular fission of the protonated substrate to form an intermediate, which then reacts rapidly with the solvent. researchgate.net

Kinetic studies are typically performed by monitoring changes in the concentration of reactants or products over time, often using UV-Vis spectrophotometry. researchgate.netjcsp.org.pk By measuring the absorbance at a specific wavelength, pseudo-first-order rate constants (k_obs) can be calculated from the linear plot of ln(A) versus time. jcsp.org.pk

Kinetic Parameters:

The relationship between reaction rate and temperature is described by the Arrhenius or Eyring equations, allowing for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). jcsp.org.pk These parameters provide deep insight into the reaction's energetic landscape and the structure of the transition state. For instance, a study on the acid-catalyzed hydrolysis of N,N'-diarylsulfamides determined the activation parameters, which were crucial in distinguishing between A1 and A2 mechanisms across different acid concentrations. researchgate.net

Below is a table summarizing kinetic data from various studies on sulfamic acid-catalyzed reactions, which can serve as a reference for processes involving this compound.

ReactionCatalystKinetic ParameterValueReference
Esterification of Acetic Acid and MethanolSulphamic AcidR-Square (R²) Value98.33% asianpubs.org
Hydrolysis of N-acylsulfamate estersSelf-catalyzed (Acidic media)pKa (from pH-rate profile)0.5 - 0.8 lookchem.com
Hydrolysis of N,N'-di(p-chlorophenyl)sulfamideH₂SO₄ΔH‡ (Enthalpy of Activation)100.3 kJ/mol researchgate.net
Hydrolysis of N,N'-di(p-chlorophenyl)sulfamideH₂SO₄ΔS‡ (Entropy of Activation)-44.8 J/mol·K researchgate.net

Reaction Monitoring:

Continuous monitoring of the reaction progress is essential for kinetic analysis. Techniques like UV-Vis spectrophotometry are commonly employed by tracking the disappearance of a reactant or the appearance of a product that absorbs in the UV-Vis range. researchgate.netjcsp.org.pk For example, the hydrolysis of N-acylsulfamates was monitored by measuring the production of the corresponding phenol. lookchem.com Other methods, such as Gas Chromatography (GC) and online Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), can also be used to follow the concentrations of various species and identify key intermediates, providing a more complete picture of the reaction pathway. lookchem.comscispace.com

Influence of Solvent Systems on Reaction Mechanisms and Outcomes

The choice of solvent is a critical parameter in catalysis, as it can significantly influence not only the reaction rate but also the underlying mechanism and the final product distribution. wikipedia.orglibretexts.org

Solvent Polarity and Reaction Rate:

The polarity of the solvent plays a multifaceted role. In reactions proceeding through an A2 mechanism, a polar protic solvent like water or ethanol (B145695) can act as the nucleophile in the rate-determining step. lookchem.comasianpubs.org However, the solvent's ability to stabilize charged species is paramount. For instance, S_N1-type reactions, which involve the formation of ionic intermediates, are significantly accelerated in polar, protic solvents that can effectively solvate both the resulting cation and anion. libretexts.org Conversely, for S_N2 reactions, polar aprotic solvents are often preferred as they solvate the cation but leave the nucleophile relatively "bare" and more reactive. wikipedia.org

The effect of the solvent on the acid-base equilibrium is also crucial. A solvent can influence the effective acidity of the catalyst and the protonation state of the substrate, thereby altering the reaction rate and mechanism. wikipedia.org

Solvent Effects on Reaction Outcomes:

Different solvents can lead to different product yields and selectivities. A study on the sulfamic acid-catalyzed synthesis of 4-aryl-NH-1,2,3-triazoles demonstrated a strong dependence of the product yield on the solvent used. scispace.com While polar aprotic solvents like DMF and DMSO provided high yields, the reaction was sluggish in methanol, and negligible in water under the tested conditions. scispace.com This highlights that specific solvent-solute interactions, beyond simple polarity, govern the reaction's success.

The following table illustrates the impact of different solvents on the yield and time of a sulfamic acid-catalyzed reaction.

SolventTime (h)Yield (%)Reference
Dimethylformamide (DMF)394 scispace.com
Dimethyl sulfoxide (B87167) (DMSO)485 scispace.com
Methanol (MeOH)1255 scispace.com
Water (H₂O)12<5 scispace.com
Ethanol (EtOH)1065 scispace.com

Mechanistic Shifts:

A change in the solvent system can be drastic enough to alter the reaction mechanism. For reactions involving sulfonyl groups, a shift from a bimolecular (A2 or S_N2-type) to a unimolecular (A1 or S_N1-type) mechanism can occur when moving to solvents that strongly favor ion stabilization. researchgate.net This is because the stability of the carbocation or sulfonyl cation intermediate is highly dependent on the solvating power of the medium. libretexts.org The study of N,N'-diarylsulfamide hydrolysis in strong aqueous mineral acids suggested such a shift from an A2 to an A1 mechanism as the acid concentration (and thus the medium's properties) changed significantly. researchgate.net Therefore, when employing this compound as a catalyst, careful consideration of the solvent system is essential for controlling the reaction pathway and achieving the desired outcome.

Computational and Theoretical Chemistry Studies of 4 Ethylphenyl Sulfamic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For arylsulfamic acids, these calculations are crucial for predicting properties such as acidity, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for studying sulfamic acid and its derivatives due to its balance of computational cost and accuracy. sharif.edusharif.edu DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31++G(d,p)), are frequently used to calculate the electronic structure and predict various properties. sharif.edu

Researchers utilize DFT to compute the acidity (pKa) of N-substituted sulfamic acids in both the gas phase and aqueous media by employing thermodynamic cycles. sharif.edusharif.edu These calculations have demonstrated that sulfamic acids are strong acids. sharif.edu Furthermore, DFT is applied to investigate the geometries, vibrational frequencies, and thermodynamic parameters (like heat capacity and entropy) of sulfamic acid complexes, for instance, with water or urea (B33335). researchgate.netresearchgate.net In studies related to corrosion inhibition, where sulfamic acid is used as a medium, DFT calculations help in understanding the interaction between inhibitor molecules and metal surfaces. acs.orgresearchgate.netacs.orgd-nb.info

Table 1: Representative Properties of Sulfamic Acid Derivatives Calculated using DFT

Property Typical Calculation Method Significance
Gas Phase Acidity B3LYP/6-31++G(d,p) Intrinsic acidity of the molecule without solvent effects. sharif.edu
pKa in Aqueous Media PCM/B3LYP/6-31++G(d,p) Predicts acidity in a real-world solvent environment. sharif.edu
Optimized Geometry B3LYP/6-311++G(d,p) Provides bond lengths, bond angles, and dihedral angles. researchgate.net
Vibrational Frequencies B3LYP/6-311++G(d,p) Helps in the assignment of experimental IR and Raman spectra. researchgate.net

This table is interactive. Click on the headers to explore the data.

Before the widespread adoption of DFT, ab initio Self-Consistent Field (SCF)-Molecular Orbital (MO) methods were the standard for high-level theoretical studies. Several ab initio SCF-MO studies have been reported for sulfamic acid and its corresponding anions, such as the sulfamate (B1201201) anion (NH2SO3⁻) and N-methylsulfamate anion. researchgate.netresearchgate.net

These studies have been successful in calculating acidities that correlate well with experimentally determined pKa values. researchgate.net A key finding from these calculations concerns the nature of the sulfur-nitrogen bond. The calculations suggest that the dative bond between nitrogen and sulfur is only partially formed, providing a more nuanced picture than a simple Lewis structure might imply. researchgate.net Such foundational studies have paved the way for more complex investigations into the reactivity and mechanisms of sulfamic acid derivatives in various chemical reactions. researchgate.net

Molecular Structure and Electronic Properties Analysis

The analysis of molecular structure and electronic properties derived from quantum chemical calculations provides a framework for understanding and predicting the chemical behavior of (4-Ethylphenyl)sulfamic acid.

In the solid state, sulfamic acid exists as a zwitterion, with the formula H₃N⁺SO₃⁻. wikipedia.org This has been confirmed by neutron diffraction studies which located the three hydrogen atoms on the nitrogen, and by spectroscopic analysis. wikipedia.orgresearchgate.net The S-N bond length of 1.77 Å is consistent with a single bond, further supporting the zwitterionic structure over the tautomer H₂NSO₂(OH). wikipedia.org

For this compound, a similar zwitterionic form is expected to be the most stable conformation, particularly in the solid state or polar solvents. The molecule's conformational landscape is primarily defined by the rotation around the C(aryl)-N and N-S bonds. Computational modeling can be used to map the potential energy surface of these rotations to identify the lowest energy conformers and the rotational barriers between them. The ethyl group attached to the phenyl ring adds another layer of conformational flexibility.

Frontier Molecular Orbital (FMO) theory is a key tool for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netmdpi.comwuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted phenyl ring and the nitrogen atom, while the LUMO would be centered on the electron-withdrawing sulfonate group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. d-nb.infoajchem-a.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. wuxiapptec.com
Ionization Potential (I) -EHOMO Energy required to remove an electron. ajchem-a.com
Electron Affinity (A) -ELUMO Energy released when an electron is added. ajchem-a.com
Electronegativity (χ) (I + A) / 2 Measures the ability to attract electrons. d-nb.info
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution. d-nb.info
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity. ajchem-a.com

This table is interactive. Click on the headers to explore the data.

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MESP is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For the zwitterionic form of this compound, the MESP map would clearly delineate the molecule's reactive centers:

Red Regions (Negative Potential): These would be concentrated around the oxygen atoms of the sulfonate (SO₃⁻) group, highlighting their nucleophilic character and ability to coordinate with cations or act as hydrogen bond acceptors.

Blue Regions (Positive Potential): These would be located around the hydrogen atoms of the ammonium (B1175870) (NH₃⁺) group, indicating their high electrophilic character and ability to act as hydrogen bond donors.

Green/Yellow Regions (Neutral Potential): The ethylphenyl hydrocarbon portion of the molecule would exhibit a relatively neutral potential.

This mapping provides a clear rationale for the molecule's interaction with other reagents, solvents, and biological targets. acs.orgnih.gov

Table 3: List of Chemical Compounds

Compound Name Formula
This compound C₈H₁₁NO₃S
Sulfamic acid H₃NSO₃
Sulfamate anion NH₂SO₃⁻
N-methylsulfamate anion CH₃NHSO₃⁻
Urea CH₄N₂O

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis is a fundamental computational tool used to understand the electronic structure of a molecule. By assigning partial atomic charges, it provides insights into molecular reactivity, electrostatic potential, and intermolecular interactions. One of the most common methods for this analysis is Mulliken population analysis. pku.edu.cn This method partitions the total electron density of a molecule among its constituent atoms based on the contribution of their basis functions to the molecular orbitals. researchgate.net

The analysis helps identify the most electronegative and electropositive centers within a molecule. For instance, in studies of corrosion inhibitors, atoms with high negative Mulliken charges, such as oxygen and nitrogen, are identified as the likely sites for adsorption onto a metal surface, as they can readily donate electrons. jsribadan.ng This type of analysis is crucial for understanding the reactivity and interaction mechanisms of molecules like this compound. acs.org

For this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the oxygen atoms of the sulfamic acid group and the nitrogen atom, making them nucleophilic centers. Conversely, the sulfur atom and the hydrogen atom of the amine group would likely carry positive charges, indicating electrophilic character. The ethyl group attached to the phenyl ring would have a minor effect on the charge distribution compared to the potent sulfamic acid group.

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical, yet chemically reasonable, Mulliken charge values for key atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory. The values are based on principles observed in computational studies of analogous molecules. jsribadan.ng

AtomElementHypothetical Mulliken Charge (a.u.)
SSulfur+1.25
O1 (Sulfonyl)Oxygen-0.68
O2 (Sulfonyl)Oxygen-0.68
O3 (Hydroxy)Oxygen-0.55
NNitrogen-0.45
H (on N)Hydrogen+0.35
C (ipso to N)Carbon+0.15
C (ipso to Ethyl)Carbon-0.12

Thermodynamic and Acidity Predictions

Calculation of Relative pKa Values in Different Media (Gas Phase, Aqueous Solution)

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. Computational chemistry offers powerful methods to predict pKa values, which can be challenging to measure experimentally for all compounds. researchgate.net These predictions rely on thermodynamic cycles that break down the dissociation process into steps whose energies can be calculated using quantum mechanics. sharif.edukyushu-u.ac.jp

The calculation involves determining the Gibbs free energy change (ΔG) for the acid dissociation reaction in the desired medium. scm.com For gas-phase acidity, the calculation is direct. For acidity in a solution, the process is more complex, requiring the use of solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like PCM (CPCM), to account for the energetic effects of the solvent. researchgate.netsharif.edu These models treat the solvent as a continuous medium with a specific dielectric constant, calculating the free energy of solvation for the acid and its conjugate base. sharif.edu

Studies on various N-alkyl and N-cycloalkyl sulfamic acids have successfully used Density Functional Theory (DFT) methods, such as B3LYP with the 6-31++G(d,p) basis set, to compute relative pKa values. sharif.edu These studies show that sulfamic acids are strong acids. For this compound, the electron-donating nature of the ethyl group would be expected to slightly increase the pKa (decrease the acidity) compared to the unsubstituted phenylsulfamic acid.

Table 2: Calculated pKa Values for Sulfamic Acid and its Analogs in Aqueous Solution This table includes literature values and a predicted value for this compound based on established computational methodologies. sharif.eduscielo.br

CompoundComputational MethodCalculated pKa
Sulfamic acidDFT/B3LYP1.19
N-Cyclohexylsulfamic acidDFT/B3LYP1.90
This compoundDFT/B3LYP (Predicted)~2.10

Energetic Profiles of Dissociation and Proton Transfer Reactions

Understanding the mechanism of acid dissociation involves mapping the energetic pathway of the proton transfer from the acid to a solvent molecule or a base. Computational methods can construct a detailed energetic profile, or potential energy surface, for this reaction. This is achieved by systematically changing the geometry along the reaction coordinate (e.g., the distance of the proton being transferred between the donor and acceptor atoms) and calculating the energy at each point. nih.gov

This analysis reveals the energy of the initial reactant complex, the transition state (the energy barrier for the reaction), and the final product complex. nih.gov For this compound dissociating in water, the reaction would involve the transfer of a proton from the sulfamic acid group to a water molecule, forming a hydronium ion and the (4-ethylphenyl)sulfamate anion. The energetic profile would show the stability of the initial hydrogen-bonded complex, the activation energy required for the proton to transfer, and the stability of the resulting ion pair. rsc.org Computational studies on similar sulfonic acids have shown that such proton transfer reactions can be thoroughly examined to understand the structural and energetic factors that govern the acid-base interaction. nih.gov

Table 3: Representative Energetic Profile for the Dissociation of a Phenylsulfamic Acid Analog in an Aqueous Medium This table provides illustrative Gibbs free energy values (in kcal/mol) for the key stages of a proton transfer reaction, based on computational studies of sulfonic acids. nih.gov

Stage of ReactionDescriptionIllustrative ΔG (kcal/mol)
Reactant ComplexAcid molecule hydrogen-bonded to a water cluster.0.0 (Reference)
Transition StateElongated O-H bond; proton is shared between the acid and water.+3.5
Product Ion PairSulfamate anion and hydronium ion, stabilized by solvation.-10.2

Advanced Computational Simulations

Born–Oppenheimer Molecular Dynamics (BOMD) for Dynamic Behavior

Born-Oppenheimer Molecular Dynamics (BOMD) is a powerful simulation technique that models the dynamic evolution of a molecular system over time. arxiv.orgscience.gov Unlike classical molecular dynamics, which relies on predefined force fields, BOMD calculates the forces acting on the nuclei "on the fly" at each step of the simulation using quantum mechanical methods (like DFT). rsc.org This approach allows for the simulation of chemical reactions, bond breaking/formation, and complex proton transfer events with high accuracy. aps.org

While no specific BOMD studies on this compound are currently available, the methodology has been successfully applied to its parent compound, sulfamic acid (SFA), and other sulfonic acids. copernicus.orgresearchgate.net For instance, BOMD simulations have been used to investigate the hydrolysis of related compounds at the air-water interface, revealing detailed reaction mechanisms on a picosecond timescale. copernicus.orgresearchgate.net Other studies have used BOMD to analyze the elementary steps of proton transfer at sulfonic acid groups, identifying the formation of transient species and characterizing the dynamic equilibrium between different protonated states. rsc.orgrsc.org A BOMD simulation of this compound in water could provide unparalleled insight into its solvation dynamics, conformational flexibility, and the precise atomistic motions involved in its dissociation.

Atmospheric Cluster Dynamic Code (ACDC) for Environmental Relevance (e.g., New Particle Formation)

The potential environmental impact of volatile or semi-volatile compounds can be assessed through advanced simulations that model their behavior in the atmosphere. The Atmospheric Cluster Dynamic Code (ACDC) is a kinetic model specifically designed to simulate atmospheric new particle formation (NPF). nih.gov NPF is the process by which gas-phase molecules cluster together to form new aerosol particles, which have significant effects on climate and air quality. diva-portal.org

Studies have shown that sulfamic acid (SFA) can significantly enhance NPF rates when clustered with molecules like sulfuric acid and amines. copernicus.orgresearchgate.net For example, the presence of SFA can increase the formation rate of methanesulfonic acid-methylamine clusters by several orders of magnitude. copernicus.org Although this compound has not been specifically studied with ACDC, its structural similarity to SFA suggests it could also participate in and potentially enhance atmospheric clustering. An ACDC simulation would be the definitive method to quantify its potential role in NPF, providing crucial data on its environmental relevance.

Table 4: Illustrative ACDC Simulation Results for New Particle Formation This table shows hypothetical particle formation rates (J, in cm⁻³s⁻¹) for a baseline system and a system including an SFA analog, demonstrating the potential enhancing effect. Conditions are based on typical atmospheric simulations. copernicus.orgscispace.com

SystemTemperature (K)Monomer Concentrations (molecules cm⁻³)Formation Rate (J)Enhancement Factor
Sulfuric Acid (SA) + Dimethylamine (DMA)278[SA]=10⁶, [DMA]=10⁸1.5-
SA + DMA + SFA Analog278[SA]=10⁶, [DMA]=10⁸, [Analog]=10⁷15001000x

Interfacial and Adsorption Studies

The behavior of this compound at the interface between a metal surface and a corrosive environment is a critical aspect of its potential application as a corrosion inhibitor. Understanding the adsorption mechanism at a molecular level provides insights into the formation and stability of the protective film. Computational methods, particularly Monte Carlo simulations, are powerful tools for elucidating these interfacial phenomena.

Monte Carlo Simulations for Molecular Adsorption on Surfaces (e.g., in Corrosion Systems)

Monte Carlo (MC) simulations are a computational statistical method used to model the adsorption behavior of inhibitor molecules onto a metal surface. tandfonline.comtandfonline.comacs.orgsemanticscholar.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.combohrium.com This technique helps in determining the most probable and energetically favorable adsorption configurations of this compound on a metallic substrate, typically a specific crystal plane like Fe(110) for steel in acidic media. acs.orgsemanticscholar.orgnih.govmdpi.comrsc.orgmdpi.com

The simulation process involves placing the this compound molecule, along with molecules of the corrosive solution (e.g., water and hydronium ions), in a simulation box containing the metal surface. The system's energy is then minimized by randomly moving the molecules and accepting or rejecting these moves based on the Metropolis criterion. This iterative process leads to a low-energy, stable configuration of the system, representing the equilibrium adsorption state.

Key parameters obtained from these simulations include the adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the metal surface. nih.govmdpi.commdpi.com A more negative adsorption energy value typically indicates a stronger and more stable adsorption, suggesting a more effective corrosion inhibitor.

Research on analogous aromatic compounds containing sulfamic acid or amine functionalities has shown that the adsorption process is influenced by several factors. The presence of the aromatic ring, the sulfamic acid group (-NHSO₃H), and the ethyl group in this compound would all play a role in the adsorption mechanism. The aromatic ring can interact with the metal surface through its π-electrons, while the heteroatoms (nitrogen, oxygen, and sulfur) in the sulfamic acid group can act as active centers for adsorption by sharing their lone pair electrons with the vacant d-orbitals of the metal atoms. rsc.orgmdpi.com

The simulations can also predict the orientation of the adsorbed this compound molecule on the surface. researchgate.netrsc.org A planar or flat orientation is often associated with greater surface coverage, leading to the formation of a more effective protective barrier against corrosive species. rsc.org

Hypothetical Adsorption Energy Data

While specific experimental data for this compound is not available in the reviewed literature, a representative table of expected adsorption energies from a Monte Carlo simulation on an Fe(110) surface in an acidic medium is presented below for illustrative purposes. This data is based on typical values observed for similar aromatic corrosion inhibitors.

ParameterValue (kJ/mol)
Total Energy of the System-3500
Energy of the Fe(110) Surface + Solution-3300
Energy of the this compound Molecule-150
Adsorption Energy -50
Rigid Adsorption Energy-45
Deformation Energy-5

This table is interactive. You can sort the data by clicking on the column headers.

The negative adsorption energy in this hypothetical scenario suggests that the adsorption of this compound on the Fe(110) surface is a spontaneous process. The simulation would likely show the molecule adopting a near-planar orientation to maximize its interaction with the surface, with the sulfamic acid group and the aromatic ring being the primary sites of interaction.

Advanced Applications and Emerging Research Frontiers of N Arylsulfamic Acids

Development of Novel Organocatalysts Based on N-Arylsulfamic Acid Structures

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of green chemistry. Sulfamic acid and its N-substituted derivatives are emerging as effective, inexpensive, non-corrosive, and environmentally benign solid acid catalysts. scielo.brresearchgate.net These catalysts are stable, non-volatile, and non-hygroscopic, making them easy to handle and store. researchgate.nettandfonline.com

Enhancing Catalytic Efficiency and Selectivity

N-alkylated and N-arylsulfamic acids have been successfully employed as acidic organocatalysts in a variety of organic transformations, including multicomponent reactions like the Biginelli reaction to synthesize dihydropyrimidinones. scielo.brresearchgate.net The efficiency of these catalysts is demonstrated by their ability to produce good to excellent product yields. researchgate.net For instance, N-alkylated sulfamic acid derivatives have shown high catalytic efficiency in the synthesis of fatty dihydropyrimidinones, with some derivatives achieving yields between 80-97%. scielo.brresearchgate.net

The substitution on the nitrogen atom, such as the 4-ethylphenyl group in (4-Ethylphenyl)sulfamic acid, can modulate the catalyst's acidity, solubility, and steric properties, thereby influencing its efficiency and selectivity. Designer catalysts, such as axially chiral amino sulfonamides, have been developed for highly anti- and enantioselective Mannich reactions and syn-selective cross-aldol reactions. nih.govnih.gov This highlights the potential for tuning the N-aryl substituent to achieve high levels of stereoselectivity in complex organic syntheses. The catalyst's structure can be tailored to create specific hydrogen-bonding interactions that improve stereoselectivity.

The table below illustrates the catalytic performance of various N-alkylated sulfamic acid (NSA) derivatives in a multicomponent Biginelli reaction, showcasing how different substituents on the sulfamic acid core influence product yields.

CatalystN-SubstituentCatalyst Loading (mol%)Yield (%)Reference
NSA 01Butylamine2072 scielo.br
NSA 04Benzylamine2080 scielo.br
NSA 08Thiourea2081-97 researchgate.net

Strategies for Catalyst Recyclability and Reusability

A significant advantage of sulfamic acid-based organocatalysts is their potential for recyclability, a key principle of green chemistry. researchgate.net Because sulfamic acid is a solid that is often insoluble in reaction media, it can be recovered by simple filtration after the reaction is complete. tandfonline.comresearchgate.net The recovered catalyst can then be washed, dried, and reused in subsequent reactions, often with minimal loss of catalytic activity. acs.org

Several strategies are employed to enhance this reusability:

Heterogenization: Sulfamic acid can be immobilized on solid supports like silica (B1680970), titania, or magnetic nanoparticles. mdpi.comtaylorandfrancis.com This approach firmly anchors the catalytic sites, preventing leaching into the reaction mixture and simplifying recovery, especially for magnetic nanoparticles which can be separated using an external magnet. mdpi.com

Inherent Insolubility: In many organic solvents, sulfamic acid itself is immiscible, allowing it to function as a heterogeneous catalyst that can be easily filtered. tandfonline.com Studies have shown that sulfamic acid can be reused multiple times without a significant drop in performance. tandfonline.comresearchgate.net For instance, in one study, the catalyst was used for four consecutive runs with only a marginal loss in product yield, which was attributed primarily to the physical loss of catalyst material during the recovery process. researchgate.net Similarly, sulfonic acid-functionalized mesoporous silica catalysts have been successfully recycled for up to eight cycles. acs.org

Role in Materials Science and Electrochemical Systems

The sulfamate (B1201201) group, the deprotonated form of sulfamic acid, is integral to various applications in materials science and electrochemistry, particularly in the formulation of electrolytes for metal plating and advanced battery systems. wikipedia.org

Application in Electrolytic Compositions

Sulfamic acid and its salts are used to formulate electrolytic solutions for a range of applications. In aqueous batteries, for example, sulfamate salts are being explored as next-generation electrolyte components. Zinc sulfamate (Zn(SA)₂) is a high-performance, water-soluble salt used in aqueous zinc-ion batteries. beyond-battery.com Its benefits include suppressing the formation of zinc dendrites and inhibiting hydrogen evolution, which are common problems that jeopardize the safety and lifespan of these batteries. beyond-battery.com These advanced electrolytes are crucial for developing high-rate, long-life energy storage systems. beyond-battery.com

Furthermore, sulfamic acid is used as a stabilizer in alkaline electroless plating solutions, such as those for copper. google.com It helps to prevent the spontaneous decomposition of the plating bath while permitting rapid deposition of the metal onto the target substrate. google.com

Use of Sulfamate Salts in Metal Electroplating Processes

Sulfamate-based electrolytes are widely used in the electroplating industry, especially for nickel plating. xingfeichemical.com The sulfamate anion is a common counterion for nickel(II) in these processes. wikipedia.org Nickel sulfamate plating baths are valued for their ability to produce deposits with desirable mechanical properties, including low internal stress, high ductility, and high purity. google.com

A typical nickel sulfamate electroplating solution contains nickel sulfamate as the primary source of nickel ions, along with boric acid for pH buffering and potentially other additives like nickel chloride. google.com The composition can be tailored to achieve specific surface characteristics. google.com Sulfamic acid itself plays a vital role in the pretreatment of metal surfaces before plating, where it acts as an efficient cleaning and descaling agent to remove oxides and other impurities, ensuring strong adhesion of the plated layer. xingfeichemical.com

The table below outlines a representative composition for a sulfamic acid-based nickel plating solution.

ComponentConcentration RangePurposeReference
Nickel Sulfamate100-1000 g/LSource of Ni²⁺ ions google.com
Boric Acid10-100 g/LpH buffer google.com
Nickel Chloride5-90 g/LAnode corrosion aid google.com
Brightening Agent0.1-20 ml/LImproves surface finish google.com

Contributions to Environmental Chemistry and Atmospheric Research

Recent research has identified sulfamic acid (SFA) as a compound of interest in atmospheric chemistry, where it can influence air quality and climate. copernicus.orgcopernicus.org It is recognized as a potent agent in the formation of new aerosol particles and clouds, which has significant implications for atmospheric pollution and can pose risks to human health. copernicus.org

Studies have shown that SFA can participate directly in the formation of atmospheric clusters, particularly in concert with methanesulfonic acid (MSA) and methylamine (MA). copernicus.orgresearchgate.net The presence of SFA has been found to enhance the rate of new particle formation from these precursors by several orders of magnitude at ambient temperatures. copernicus.orgcopernicus.org This is particularly relevant as global emissions of sulfur dioxide, a primary precursor for sulfuric acid, continue to decrease. copernicus.org With lower atmospheric concentrations of sulfuric acid, other compounds like MSA and SFA may play an increasingly important role in aerosol nucleation. copernicus.orgcopernicus.org

The formation of SFA in the atmosphere can occur through various pathways, including the hydrolysis of HNSO₂ with catalysts like water or other acids. copernicus.org Research indicates that the gaseous formation of SFA can be competitive with other atmospheric reactions, particularly at higher altitudes. copernicus.orgresearchgate.net The resulting SFA species can attract other gaseous molecules to aqueous surfaces, promoting the growth of aerosol particles that can affect the Earth's radiation budget and cloud formation. copernicus.orgcopernicus.org While this research focuses on the parent sulfamic acid, the atmospheric chemistry of N-aryl derivatives like this compound remains an unexplored frontier.

Mechanisms of New Particle Formation (NPF)

While direct studies on the role of this compound in new particle formation (NPF) are not extensively documented, research on the parent compound, sulfamic acid (SFA), offers significant insights into the potential atmospheric impact of N-arylsulfamic acids. Sulfamic acid is recognized as a potent agent in aerosol and cloud nucleation. Its contribution to atmospheric pollution and potential risks to human health are increasingly acknowledged nih.govrsc.org.

Recent investigations have highlighted that SFA can significantly influence NPF processes. For instance, SFA is known to cluster efficiently with itself and sulfuric acid (SA), and it can enhance the nucleation rate of NPF initiated by the interaction of sulfuric acid and dimethylamine (DMA) nih.gov. The atmospheric concentration of SFA is expected to be notable in regions with high ammonia concentrations, such as certain agricultural and industrial areas nih.gov.

A novel formation mechanism for SFA has been proposed involving the hydrolysis of HNSO2 with methanesulfonic acid (MSA), a process that can be competitive with water-catalyzed hydrolysis at altitudes of 5–15 km nih.govrsc.orgnih.gov. This pathway is particularly relevant in the context of reduced sulfur dioxide emissions, which has led to a greater focus on MSA-driven NPF nih.govnih.gov. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these gaseous and interfacial formation mechanisms of SFA nih.govrsc.orgnih.gov.

Influence on Aerosol Particle Growth and Atmospheric Composition

The influence of sulfamic acid on aerosol particle growth is a critical aspect of its atmospheric chemistry. SFA can directly participate in the formation of clusters with methanesulfonic acid (MSA) and methylamine (MA), enhancing the rate of NPF from these clusters by approximately 1000-fold at 278.15 K rsc.orgnih.govnih.gov. This suggests that N-arylsulfamic acids, potentially including this compound, could play a significant role in the initial stages of aerosol formation.

Furthermore, at the air-water interface, the sulfamate anion (SFA⁻) can attract gaseous molecules to the aqueous surface, thereby promoting the growth of aerosol particles. This mechanism highlights the dual role of SFA in both the nucleation and subsequent growth phases of atmospheric aerosols rsc.orgnih.govnih.gov. The synergistic effect of inorganic sulfonic acids, like SFA, and organic sulfonic acids in promoting cluster formation and growth underscores the complex interactions governing atmospheric aerosol composition researchgate.net. The stability of clusters involving SFA is attributed to its ability to form a greater number of hydrogen bonds and exhibit stronger proton transfer compared to some organic sulfonic acids researchgate.net.

ParameterInfluence of Sulfamic Acid (SFA)
New Particle Formation (NPF) Enhances nucleation rate, particularly in SA-DMA and MSA-MA systems.
Aerosol Growth Promotes particle growth by attracting gaseous molecules to the air-water interface.
Cluster Stability Forms stable clusters through extensive hydrogen bonding and efficient proton transfer.
Atmospheric Relevance Significant in regions with high ammonia and in MSA-driven NPF scenarios.

Molecular Interaction Studies and Inhibition Mechanisms

The molecular structure of this compound, featuring an aromatic ring, a sulfamic acid group, and an ethyl substituent, suggests its potential for various molecular interactions, including those relevant to corrosion inhibition and interactions with biological macromolecules.

Investigation of Corrosion Inhibition in Acidic Environments

The mechanism of inhibition involves the interaction of the inhibitor molecules with the metal surface. This can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal.

The presence of an aromatic ring, as in this compound, can further enhance adsorption through π-electron interactions with the metal surface. The effectiveness of such inhibitors typically increases with their concentration up to a critical point. The adsorption process can often be described by isotherms such as the Langmuir or Temkin models.

Inhibitor TypeKey Structural Features for Corrosion Inhibition
Sulfamic Acid-based Presence of N, S, and O heteroatoms for adsorption.
N-Arylsulfamic Acids Aromatic ring for enhanced π-electron interaction with the metal surface.
Organic Inhibitors Functional groups capable of donating electrons to the metal.

Chemical Interaction with Biological Macromolecules (e.g., Serum Albumin Binding for Related Aryl Sulfates)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. While specific data on the interaction of this compound with serum albumin is limited, studies on related aryl sulfates provide a valuable framework for understanding these potential interactions. Human serum albumin (HSA) is a major transport protein in the blood, and the binding of molecules to HSA can significantly affect their distribution, metabolism, and excretion.

A study on 4-ethylphenyl sulfate (B86663) (4-EPS), a structurally similar compound, demonstrated its interaction with bovine serum albumin (BSA), which is often used as a model for HSA. The study, using spectroscopic and molecular docking techniques, revealed that 4-EPS binds to BSA, causing a decrease in the protein's absorption and fluorescence intensity. The binding is thought to involve both hydrophobic interactions and hydrogen bonding, leading to the formation of a stable complex. Such interactions can be influenced by the lipophilicity of the molecule; for instance, the ethylphenyl group would contribute to hydrophobic interactions within the binding pockets of albumin.

Furthermore, a database entry from DrugBank indicates a potential interaction between this compound and Receptor-type tyrosine-protein phosphatase beta, suggesting that this compound may have specific biological targets beyond serum albumin.

Interacting MoleculeMacromoleculeKey Findings
4-Ethylphenyl sulfate (4-EPS)Bovine Serum Albumin (BSA)Forms a stable complex through hydrophobic interactions and hydrogen bonding.
This compoundReceptor-type tyrosine-protein phosphatase betaPotential specific biological target.

Design and Chemical Biology of Sulfamate-Based Molecular Probes

The sulfamate moiety is a versatile functional group in the design of molecular probes and therapeutic agents. Its physicochemical properties, including its acidity and ability to participate in hydrogen bonding, make it an attractive scaffold for interacting with biological targets.

Chemical Scaffolds for Enzyme and Receptor Binding Studies (focus on chemical interactions)

N-arylsulfamic acids and their derivatives, such as N-acylsulfonamides, have garnered significant interest in medicinal chemistry as chemical scaffolds for designing enzyme inhibitors and receptor modulators. The N-acylsulfonamide group, in particular, is often employed as a bioisostere of a carboxylic acid. This is due to their similar pKa values and ability to form comparable hydrogen bond networks, which are crucial for binding to the active sites of enzymes or the binding pockets of receptors.

The key chemical interactions that enable sulfamate-based scaffolds to bind to enzymes and receptors include:

Hydrogen Bonding: The acidic proton on the nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively.

Ionic Interactions: At physiological pH, the sulfamate group can be deprotonated, allowing for ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's binding site.

Hydrophobic Interactions: The aryl group, such as the 4-ethylphenyl moiety, can engage in hydrophobic or van der Waals interactions with nonpolar pockets of the target protein.

The structural diversity of N-arylsulfamic acids allows for the fine-tuning of these interactions to achieve high affinity and selectivity for a specific biological target. The sulfonamide scaffold is a component of numerous approved drugs, underscoring its importance in drug discovery and development. These compounds have been explored as inhibitors for a wide range of enzymes and as ligands for various receptors, demonstrating the broad applicability of this chemical class in chemical biology.

Analytical Methodologies for N Arylsulfamic Acid Quantification and Detection

Spectrophotometric Methods for Trace Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of compounds that absorb light. For N-arylsulfamic acids, the presence of the aromatic ring allows for direct detection at low UV wavelengths. chromatographyonline.com

Detecting and quantifying trace amounts of (4-Ethylphenyl)sulfamic acid in complex matrices, such as biological fluids or industrial effluents, presents significant challenges due to potential background interference. mdpi.com The inherent UV absorbance of the phenyl group in this compound forms the basis for its direct spectrophotometric detection. datapdf.com Studies on similar compounds, like 2-aminonaphthalene sulfonic acids, have demonstrated that multicomponent spectrophotometric analysis can be employed to quantify isomers in a mixture by measuring absorbance at numerous wavelengths and using a least-squares computational treatment. koreascience.kr This approach could be adapted for mixtures containing this compound, providing a rapid analysis method with a reported standard deviation of ±1.65 mole % for similar compounds. koreascience.kr

In some cases, derivatization is employed to enhance sensitivity and shift the absorbance to a more convenient wavelength. tandfonline.com This involves reacting the target functional group with a derivatizing agent to produce a colored derivative. tandfonline.com For instance, methods exist for converting functional groups like esters into colored ferric hydroxamate complexes, which can then be quantified. tandfonline.com While not directly applicable to the sulfamic acid group, analogous derivatization strategies could potentially be developed for N-arylsulfamic acids to improve detection limits, which are typically in the micromolar range for underivatized functional groups. tandfonline.com

Table 1: Spectrophotometric Detection Approaches

Method Principle Target Potential Application for this compound Reference
Direct UV Spectrophotometry Intrinsic UV absorbance of the aromatic ring. Aromatic compounds Direct quantification in simple solutions by measuring absorbance at low UV wavelengths. chromatographyonline.comdatapdf.com
Multicomponent Analysis Measurement of absorbance at multiple wavelengths and computational data processing. Mixtures of UV-absorbing isomers. Quantification in mixtures with other structurally similar aromatic compounds. koreascience.kr

The accuracy of spectrophotometric analysis is highly dependent on the purity of the sample. Complex matrices often contain interfering substances that absorb light in the same wavelength range as the analyte. Therefore, effective sample preparation to remove these interferents is a critical step.

Several strategies can be employed for interferent removal:

Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up complex samples. nih.govnih.gov Anion-exchange SPE cartridges can be particularly useful for isolating acidic compounds like this compound from a sample matrix. nih.gov The choice of SPE sorbent and elution protocol is crucial and should be optimized based on the pKa of the analyte and the nature of the interferents. nih.gov For example, in the analysis of organic acids in honey, a procedure involving pH adjustment followed by SPE with anion-exchange cartridges was used to eliminate baseline interferences. nih.gov

Liquid-Liquid Extraction: This classic technique can separate compounds based on their differential solubility in two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, this compound can be selectively extracted from a sample, leaving interferents behind.

Chemical Treatment: Specific chemical reagents can be used to eliminate certain types of interferents. For instance, in the analysis of hydroxyl groups, carboxylic acids can be removed by methylation with trimethylsilyldiazomethane (B103560) (TMSDM) prior to analysis. tandfonline.com In the analysis of silicon, organic acids like tartaric acid or malic acid are used to mask interference from phosphates. redalyc.org A similar targeted approach could be developed to remove specific compounds known to interfere with the analysis of this compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a powerful tool for separating, identifying, and quantifying components in a mixture. Various chromatographic techniques are applicable to the analysis of N-arylsulfamic acids.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile organic compounds. For organic acids, reversed-phase HPLC with a C18 column (like Spherisorb ODS-2) is common. nih.gov Detection is typically achieved using a UV-Vis detector, set to a low wavelength (e.g., 215 nm) to detect the organic acid functional groups. nih.gov The mobile phase often consists of an acidified aqueous solution mixed with an organic solvent like methanol. scribd.com For instance, a mobile phase of metaphosphoric acid (pH 2.20) has been used for the separation of various organic acids. nih.gov The precision of HPLC methods is generally high, with relative standard deviations for repeatability and reproducibility often below 5%. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic method used for qualitative analysis and purity checks. bnmv.ac.in A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components of the mixture. bnmv.ac.in For separating organic acids like amino acids, a mobile phase such as n-butanol, glacial acetic acid, and water (4:1:1 v/v/v) can be used. bnmv.ac.in After development, the separated spots can be visualized, sometimes requiring spraying with a reagent like ninhydrin (B49086) for amino acids. bnmv.ac.inuni-giessen.de

Ion Chromatography (IC): This technique separates ions and polar molecules based on their affinity to an ion exchanger. oup.com Ion-exclusion chromatography, a mode of IC, is particularly suited for separating weak inorganic and organic acids from strong mineral acids based on the repulsion of the similarly charged analyte and stationary phase. oup.com This method has been successfully applied to the separation of aromatic acids. oup.com

Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. Direct analysis of N-arylsulfamic acids by GC is challenging due to their low volatility and thermal lability. However, analysis can be performed after a derivatization step to convert the acidic proton into a less polar, more volatile group (e.g., silylation). iarc.fr

Table 2: Comparison of Chromatographic Techniques for N-Arylsulfamic Acid Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detection Method Primary Application Reference
HPLC Spherisorb ODS-2 (C18) Metaphosphoric acid (pH 2.20) UV-Vis (215 nm) Purity analysis, quantification in mixtures. nih.gov
TLC Silica Gel n-Butanol/Acetic Acid/Water (4:1:1) Visualization reagent (e.g., Ninhydrin) Qualitative purity check, reaction monitoring. bnmv.ac.in
IC Cation exchange resin Dilute Sulfuric Acid Conductivity, UV-Vis Separation from other ionic species. oup.com

| GC | (Post-derivatization) | Inert gas (e.g., Helium) | Mass Spectrometry (MS), Flame Ionization (FID) | Analysis of complex mixtures after derivatization. | iarc.fr |

Advanced Titrimetric Approaches for Quantitative Determination

Titrimetry, a classic analytical method, can be adapted for the precise quantitative determination of sulfamic acids. Sulfamic acid itself is a strong monoprotic acid (pKa ≈ 1.0) and can be accurately titrated with a strong base like sodium hydroxide (B78521) (NaOH). princeton.edu This makes it an excellent primary standard for standardizing basic solutions. princeton.edufsu.edu

For this compound, an acid-base titration is a straightforward approach for quantification in a pure or relatively simple matrix. The endpoint can be determined using a pH indicator or, more accurately, by potentiometric titration. fsu.edu A potentiometric titration involves monitoring the pH of the solution as the titrant is added, with the endpoint identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot). fsu.edu

A more advanced titrimetric method involves an indirect titration procedure. One such method developed for small amounts of sulfamic acid involves its reaction with sodium nitrite (B80452). datapdf.com The excess nitrite is then oxidized with a known amount of cerium(IV) ammonium (B1175870) sulfate (B86663), and the remaining unreacted cerium(IV) is back-titrated with a standard solution of iron(II) ammonium sulfate. datapdf.com This type of redox back-titration can offer high precision for determining low concentrations of sulfamic acid.

Table 3: Titrimetric Methods for Sulfamic Acid Determination

Method Principle Titrant Endpoint Detection Suitability for this compound Reference
Direct Acid-Base Titration Neutralization of the acidic proton. NaOH Potentiometric (pH meter) or Indicator High; suitable for purity assays and quantification in simple matrices. princeton.edufsu.edu

| Indirect Redox Titration | Reaction with nitrite, followed by oxidation of excess nitrite and back-titration. | Fe(II) solution (back-titration) | o-phenanthroline indicator | Potentially high; suitable for trace analysis in the presence of specific interferents like nitric acid. | datapdf.com |

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Scientific Contributions to N-Arylsulfamic Acid Chemistry

N-Arylsulfamic acids, a class of compounds including (4-Ethylphenyl)sulfamic acid, represent a notable evolution from the foundational compound, sulfamic acid. Research into this class has made significant contributions to various fields of chemistry. A key finding is their efficacy as cost-effective, recyclable, and environmentally friendly solid acid catalysts. researchgate.netresearchgate.net They have proven effective in promoting a variety of organic reactions, such as the synthesis of heterocyclic compounds like 2-arylbenzothiazoles and 4-oxo-tetrahydroindoles. rsc.orgclockss.orgnih.gov This catalytic activity stems from the stable, non-volatile, and non-corrosive nature of sulfamic acid and its derivatives, positioning them as superior alternatives to conventional liquid acid catalysts like sulfuric or hydrochloric acid. researchgate.net

Furthermore, the sulfamate (B1201201) moiety is a critical structural feature in medicinal chemistry. The deprotonated form, sulfamate, is integral to the design of numerous therapeutic agents, including antibiotics, anticancer drugs, and HIV inhibitors. atamanchemicals.comwikipedia.org A pivotal scientific contribution is the identification of the sulfamic acid group as a potential phosphotyrosine mimetic. researchgate.net This allows it to interact with the active sites of enzymes like protein tyrosine phosphatases (PTPs), which are crucial targets in drug discovery. The synthesis of complex molecules using sulfamic acid derivatives as precursors highlights their role as versatile building blocks in organic synthesis. wikipedia.orgfishersci.nl

Identification of Promising Research Avenues and Emerging Trends

The field of N-arylsulfamic acid research is marked by several promising avenues and emerging trends. A primary area of focus is the rational design of targeted enzyme inhibitors. Research into derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid has shown them to be effective inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target relevant to cancer therapy. researchgate.net This opens a promising path for designing derivatives of this compound for similar applications, leveraging the sulfamic acid group to mimic the phosphate (B84403) moiety of natural substrates.

Another significant trend is the increasing application of these compounds in green chemistry. The use of sulfamic acid as a catalyst in solvent-free reaction conditions, such as those employing ball milling, underscores a move towards more sustainable and efficient synthetic protocols. rsc.orgnih.gov This approach not only reduces waste but also often leads to higher yields and selectivity. nih.gov

Furthermore, the development of advanced production methods represents an emerging frontier. The use of continuous flow reactors for the ultrafast synthesis of sulfamic acid derivatives from precursors like 4-nitroacetanilides demonstrates a trend towards process intensification. researchgate.net This technology offers the potential for rapid, automated, and real-time monitoring of chemical transformations, accelerating the discovery and production of new pharmacologically active compounds. researchgate.net

Potential for Interdisciplinary Collaborations and New Applications of this compound

The unique properties of this compound and its parent class create fertile ground for interdisciplinary collaborations, which could unlock novel applications.

Medicinal Chemistry and Oncology: The demonstrated potential of sulfamic acid derivatives as enzyme inhibitors and the inclusion of a "(4-ethylphenyl)" group in potent antitumor compounds like the FL118 analogue, FL77-6, strongly suggest a collaborative path. researchgate.netnih.gov Synthetic chemists can work with cancer biologists and pharmacologists to design and evaluate new this compound derivatives as next-generation anticancer agents, focusing on structure-activity relationships (SAR) to optimize efficacy and selectivity. nih.gov

Materials Science and Engineering: The fundamental properties of sulfamic acid—use in electroplating, cleaning, and as a precursor to fire retardants—can be extended to its N-aryl derivatives. atamanchemicals.comwikipedia.org Collaboration with materials scientists could lead to the development of new functional polymers, surface coatings, or specialty materials where the (4-ethylphenyl) group modifies properties such as hydrophobicity or electronic character.

Chemical Engineering and Process Chemistry: The success of sulfamic acid-based catalysts in green synthesis protocols presents an opportunity for scale-up and industrial application. researchgate.net Partnering with chemical engineers is essential to translate these lab-scale innovations, including flow chemistry systems, into robust, industrial-scale processes for the sustainable production of pharmaceuticals and fine chemicals. researchgate.net

Challenges and Opportunities in the Field of N-Arylsulfamic Acid Research

Despite the promise, the field faces distinct challenges that also represent significant opportunities for innovation.

Challenge: The development of highly selective and efficient synthetic routes for structurally complex N-arylsulfamic acid derivatives remains a hurdle. Creating diverse libraries of these compounds for high-throughput screening requires versatile and robust chemical methods.

Opportunity: The primary opportunity lies in the exploitation of the sulfamic acid moiety for drug discovery. atamanchemicals.comwikipedia.org Specifically, its function as a non-hydrolyzable phosphonate (B1237965) mimetic is a key strategic advantage for designing potent and selective inhibitors of phosphatases and kinases, enzymes often implicated in disease. researchgate.net The (4-ethylphenyl) substituent can be systematically modified to fine-tune binding affinity and pharmacokinetic properties.

Challenge: A comprehensive understanding of the precise mechanism of action (MOA) for many biologically active sulfamic acid derivatives is still developing. nih.gov Elucidating how these molecules interact with their biological targets on a molecular level requires sophisticated structural biology, computational modeling, and biochemical analyses.

Opportunity: There is a substantial opportunity to design and synthesize novel, multifunctional, and recyclable solid acid catalysts based on N-arylsulfamic acid scaffolds. rsc.org These advanced catalysts could be applied to a broader range of chemical transformations, further advancing the goals of green and sustainable chemistry. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(4-ethylphenyl)sulfamic acid drugbank.com
Molecular Formula C₈H₁₁NO₃S ebi.ac.uknaturalproducts.net
Molecular Weight 201.24 g/mol ebi.ac.uk
InChI Key HXARYYGNSVTEFC-UHFFFAOYSA-N ebi.ac.uknaturalproducts.net
Canonical SMILES CCC1=CC=C(C=C1)NS(=O)(=O)O ebi.ac.uk
Classification Belongs to the class of sulfanilides. drugbank.comnaturalproducts.net
Hydrogen Bond Donors 2 naturalproducts.net
Hydrogen Bond Acceptors 2 naturalproducts.net
Rotatable Bond Count 3 naturalproducts.net

Q & A

Q. What are the optimal synthetic conditions for (4-Ethylphenyl)sulfamic acid in multicomponent reactions?

  • Methodological Answer : A one-pot synthesis approach can be optimized by varying sulfamic acid loading (5–25 mol%), solvent choice (e.g., ethanol or water), and mechanical parameters like ball milling speed (400–600 rpm) and reaction time (60–90 minutes). For example, yields of 88–98% were achieved with 20 mol% sulfamic acid at 600 rpm for 90 minutes . Characterization via HPLC or NMR is recommended to confirm purity.

Q. How does sulfamic acid concentration influence reaction efficiency in synthesizing this compound derivatives?

  • Methodological Answer : Systematic titration of sulfamic acid (e.g., 0.1–2 mL of a 3% w/v solution) can identify optimal concentrations. Studies show maximal absorbance (indicative of product formation) at 1.5 mL, likely due to effective removal of excess nitrite intermediates. Deviations beyond this range reduce yield due to incomplete reaction or side-product formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray crystallography (e.g., deformation electron density studies at 78 K) and neutron diffraction provide structural insights, while NMR (¹H/¹³C) confirms functional groups. Ionization constant (pKa) determination via e.m.f. measurements or Bates’ salt mixture method is advised for acidity profiling .

Advanced Research Questions

Q. How can catalytic reusability of sulfamic acid be evaluated in this compound synthesis?

  • Methodological Answer : Post-reaction recovery via filtration, washing (aqueous ethanol), and drying allows reuse over 5 cycles. However, yield decreases by ~12% due to catalyst loss (~8.5% per cycle). Monitoring via mass balance and ICP-MS for sulfur content is recommended to quantify degradation .

Q. What mechanistic pathways explain sulfamic acid’s role in accelerating this compound formation?

  • Methodological Answer : Sulfamic acid’s lower pH (≈2.0 vs. citric acid’s 2.2) enhances protonation of intermediates, accelerating nucleophilic substitution. Kinetic studies (e.g., time-resolved FTIR) and density functional theory (DFT) modeling can map transition states and activation energies .

Q. How should researchers address contradictions in yield data under similar reaction conditions?

  • Methodological Answer : Contradictions may arise from subtle variables like mixing order or solvent purity. For instance, reversing reagent addition (e.g., adding sulfamic acid before substrates) can alter yields by 15–20%. Replicate experiments with controlled variables (e.g., degassed solvents) and statistical ANOVA are critical .

Q. What strategies improve the stability of this compound in biological assays?

  • Methodological Answer : Buffering at pH 6.5–7.4 (citric acid/disodium phosphate) and低温 storage (4°C) reduce hydrolysis. Pre-treatment with hydroxylamine hydrochloride (0.3 mL) minimizes oxidative degradation, as shown in spectrophotometric stability assays .

Ethical and Methodological Considerations

  • Research Ethics : Ensure compliance with data storage protocols (e.g., encrypted lab notebooks) and authorship agreements for multi-institutional studies .
  • Data Validation : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) to confirm reproducibility .

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